molecular formula C19H15NO2 B1463411 4-Methyl-3-(4-phenoxybenzoyl)pyridine CAS No. 1187168-78-0

4-Methyl-3-(4-phenoxybenzoyl)pyridine

Cat. No.: B1463411
CAS No.: 1187168-78-0
M. Wt: 289.3 g/mol
InChI Key: SHHPVFNZHPEFGP-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a chemical compound that has garnered attention due to its potential applications in various fields. It is a pyridine derivative with a phenoxybenzoyl group attached to it. The molecular formula of this compound is C19H15NO2, and it has a molecular weight of 289.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-(4-phenoxybenzoyl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Methyl-3-(4-methoxybenzoyl)pyridine
  • 4-Methyl-3-(4-chlorobenzoyl)pyridine
  • 4-Methyl-3-(4-fluorobenzoyl)pyridine

Comparison: 4-Methyl-3-(4-phenoxybenzoyl)pyridine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the benzoyl group, this compound may exhibit distinct properties and applications .

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-11-12-20-13-18(14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHPVFNZHPEFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240231
Record name (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-78-0
Record name (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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